(3R)-4-[(9-Fluorenylmethyloxycarbonyl)amino]-3-phenylbutanoic acid
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Overview
Description
The compound is an amino acid derivative, specifically a phenylbutanoic acid derivative. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group suggests that it might be used in peptide synthesis .
Synthesis Analysis
The Fmoc group is commonly used in solid-phase peptide synthesis . It serves as a protective group for the amino group during the synthesis process. The Fmoc group is base-labile, meaning it can be removed under basic conditions, allowing the free amino group to participate in peptide bond formation .Molecular Structure Analysis
The exact molecular structure of this compound would depend on the specific arrangement of atoms and the stereochemistry at the 3rd carbon atom. The Fmoc group is a large, aromatic group, and the phenylbutanoic acid portion of the molecule is a four-carbon chain with a phenyl (aromatic ring) substituent .Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group can be removed under basic conditions to allow the amino group to react with the carboxyl group of another amino acid, forming a peptide bond .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. Generally, amino acid derivatives like this are solid at room temperature, and their solubility in water can vary .Scientific Research Applications
FMOC-Phe-OH has a variety of applications in scientific research. It is commonly used as a substrate in enzyme-catalyzed reactions, which can be used to study the structure and function of enzymes. It is also used as a fluorescent marker in cell imaging, allowing researchers to visualize cellular processes. In addition, FMOC-Phe-OH is a key component in peptide synthesis, and can be used to create peptides with a wide range of structures and functions.
Mechanism of Action
The mechanism of action of FMOC-Phe-OH is dependent on its application. In enzyme-catalyzed reactions, FMOC-Phe-OH serves as a substrate for the enzyme, which catalyzes the reaction and produces a product. In cell imaging, FMOC-Phe-OH acts as a fluorescent marker, which can be used to visualize cellular processes. In peptide synthesis, FMOC-Phe-OH acts as a building block, which can be used to create peptides with a wide range of structures and functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMOC-Phe-OH depend on its application. In enzyme-catalyzed reactions, FMOC-Phe-OH can be used to study the structure and function of enzymes. In cell imaging, FMOC-Phe-OH can be used to visualize cellular processes. In peptide synthesis, FMOC-Phe-OH can be used to create peptides with a wide range of structures and functions.
Advantages and Limitations for Lab Experiments
The advantages of using FMOC-Phe-OH in lab experiments include its low cost, simple synthesis method, and wide range of applications. However, there are some limitations to consider. FMOC-Phe-OH is sensitive to light and oxygen, and can be degraded by UV light or oxygen exposure. Additionally, FMOC-Phe-OH is highly soluble in water, making it difficult to use in aqueous solutions.
Future Directions
There are many potential future directions for FMOC-Phe-OH research. One potential direction is the development of more efficient and cost-effective synthesis methods. Additionally, further research could be done to explore the potential applications of FMOC-Phe-OH in drug design and development. Finally, research could be done to investigate the biochemical and physiological effects of FMOC-Phe-OH in various organisms.
Synthesis Methods
The synthesis of FMOC-Phe-OH involves a multi-step process that begins with the reaction of phenylalanine with 9-fluorenylmethoxycarbonyl chloride. This reaction produces FMOC-Phe-Cl, which is then reacted with potassium hydroxide to produce FMOC-Phe-OH. The reaction is typically carried out in anhydrous dimethylformamide (DMF) at room temperature. This synthesis method is simple and cost-effective, making it a popular choice for researchers.
properties
IUPAC Name |
(3R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)14-18(17-8-2-1-3-9-17)15-26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALWLSKRFCZNFL-SFHVURJKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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